molecular formula C48H36CuN4 B13382966 copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

Cat. No.: B13382966
M. Wt: 732.4 g/mol
InChI Key: JHELMKOEBWMCNA-UHFFFAOYSA-N
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Description

Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide (hereafter referred to as Cu-TMPP) is a metalloporphyrin complex characterized by a central copper(II) ion coordinated within a porphyrin macrocycle substituted with four 4-methylphenyl groups at the meso-positions. This structure confers unique electronic and steric properties, making it relevant in adsorption studies, catalysis, and materials science. Cu-TMPP is synthesized via mechanochemical or ultrasonic methods, which offer advantages such as reduced solvent use and faster reaction times compared to traditional reflux techniques . Its methylphenyl substituents enhance hydrophobicity, influencing its interactions with metal ions and organic substrates .

Properties

Molecular Formula

C48H36CuN4

Molecular Weight

732.4 g/mol

IUPAC Name

copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide

InChI

InChI=1S/C48H36N4.Cu/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2

InChI Key

JHELMKOEBWMCNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cu+2]

Origin of Product

United States

Preparation Methods

Synthesis of 5,10,15,20-Tetrakis(4-methylphenyl)porphyrin

The synthesis of 5,10,15,20-tetrakis(4-methylphenyl)porphyrin involves the following steps:

  • Condensation Reaction :

    • Mix p-tolualdehyde (4-methylbenzaldehyde) and pyrrole in a solvent like methanol or ethanol, often with an acid catalyst.
    • Stir the mixture at room temperature or under reflux conditions to facilitate the condensation reaction.
  • Purification :

    • The crude product is typically purified using column chromatography or recrystallization from solvents like chloroform and methanol.

Metalation to Form Copper Porphyrin

To introduce copper into the porphyrin ring, a metalation step is required:

  • Metalation Reaction :

    • Dissolve the free-base porphyrin in a solvent such as DMF or chloroform.
    • Add a copper salt like copper(II) acetate to the solution.
    • Heat the mixture under reflux conditions to facilitate the metalation reaction.
  • Purification of Copper Porphyrin :

    • The crude product is purified using techniques such as column chromatography or recrystallization.

Analysis and Characterization

Characterization of porphyrin compounds typically involves spectroscopic methods:

Technique Description
UV-Vis Spectroscopy Used to determine the absorption maxima of the porphyrin, which can indicate the presence of metal ions and the structure of the porphyrin ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the arrangement of substituents and the presence of metal ions.
Mass Spectrometry (MS) Useful for determining the molecular weight and confirming the presence of metal ions.

Chemical Reactions Analysis

Metalation and Transmetalation

CuTMPP demonstrates stability in its copper-coordinated form but can undergo transmetalation under specific conditions.

Reaction TypeConditionsReagentsOutcomeReferences
Demetalation Acidic aqueous solutionHCl (1 M)Removal of Cu²⁺ yields free-base porphyrin (H₂TMPP)
Remetalation Reflux in organic solventZn(OAc)₂, CHCl₃Formation of ZnTMPP with λ<sub>max</sub> shift to 422 nm

Key Findings :

  • Demetalation occurs via protonation of the porphyrin core, releasing Cu²⁺ as [CuCl₄]²⁻ .

  • Remetalation with Zn²⁺ proceeds with quantitative yield (84–90%) and distinct UV-vis spectral shifts (e.g., Soret band at 420 nm → 422 nm) .

Redox Reactions

The Cu²⁺ center and porphyrin ligand participate in redox processes:

Reaction TypeConditionsReagentsProductsReferences
Oxidation Aerobic, CH₂Cl₂O₂, lightCu³⁺-porphyrin π-cation radical (λ<sub>max</sub> 450 nm)
Reduction THF, -78°CNaBH₄Cu⁺ intermediate (EPR-silent species)

Mechanistic Insights :

  • Photooxidation generates a Cu(III) species with enhanced catalytic activity in O₂ activation .

  • Reduction to Cu(I) is reversible, restoring Cu(II) upon exposure to air .

Substitution Reactions

Functionalization occurs at the porphyrin periphery or axial positions:

Peripheral Substitution

PositionReagentsProductYield
β-pyrroleHNO₃ (fuming)Nitro-CuTMPP (λ<sub>max</sub> 428 nm)65%
meso-arylBr₂, FeCl₃Brominated CuTMPP (m/z 734 → 812)72%

Axial Ligand Exchange

LigandConditionsStability Constant (log K)
PyridineCHCl₃, 25°C4.2 ± 0.3
CN⁻Aqueous, pH 108.7 ± 0.5

Comparative Reactivity

CuTMPP’s methyl groups confer distinct reactivity vs. methoxy- or halogenated analogs:

PropertyCuTMPPCu-Tetrakis(4-Cl-phenyl)porphyrin
Redox Potential (E₁/₂, V vs. SCE) +0.31+0.45
Soret Band (nm) 420424
Thermal Stability (°C) 280240

Scientific Research Applications

Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide, also known as CuTOMPP, is a copper porphyrin complex that has shown potential in various applications, particularly in the field of medicinal chemistry . Porphyrins, in general, are organic macrocycles that can coordinate with metal ions, influencing their properties and catalytic abilities .

Scientific Research Applications

Cytotoxicity

  • CuTOMPP has demonstrated cytotoxic effects against MCF-7 cell lines, with an IC50 value of 32.07 μg/mL . This indicates its potential as an anticancer agent.

Electrochemical applications

  • Copper porphyrins, including CuTOMPP, exhibit reversible oxidation peaks, suggesting their utility in electrochemical applications . CuDEPP, another copper porphyrin, participates as a redox center during reversible charge storage, highlighting its potential in advancing sustainable energy storage solutions .

Catalysis

  • Porphyrins can modulate the oxidizing ability of different metal ions . They can form metal-coordinated complexes under prebiotically plausible conditions, influencing the catalytic efficiency of metal ions .

Photochemistry

  • Porphyrin scaffolds allow for extensive modularity and functional separation of the metal-binding chromophore . Metal type profoundly affects porphyrin photochemistry .

Data Table

CompoundApplicationDetailsReference
Copper(II) tetrakis(4-methyloxyphenyl)porphyrin (CuTOMPP)CytotoxicityIC50 value of 32.07 μg/mL against MCF-7 cell lines
Copper porphyrinsElectrochemical charge storageCopper acts as a redox center during reversible charge storage; aromaticity of the porphyrin ring drives the electrochemical activity
MetalloporphyrinsPrebiotic CatalysisModulate oxidizing ability of different metal ions; can catalyze the oxidation of nicotinamide adenine dinucleotide hydride (NADH)
Porphyrin derivativesPhotochemistryPorphyrin scaffold allows functional separation of metal-binding chromophore; metal type affects porphyrin photochemistry

Case Studies

Copper Porphyrins in Electrochemical Energy Storage:

In operando mode, synchrotron X-ray absorption spectroscopy has probed the chemical and electronic structure evolution of copper in CuDEPP, a copper porphyrin . The findings demonstrate the participation of copper as a redox center during reversible charge storage, which sheds light on its electrochemical performance . Theoretical calculations and extended X-ray absorption fine structure (EXAFS) studies provided insights into the structural distortion during the charge storage process . The study supports the hypothesis that redox processes, specifically those involving the aromatic porphyrin ring, drive the electrochemical activity of CuDEPP .

Porphyrins in Prebiotic Catalysis:

Porphyrins' influence on catalysis, emergence, and molecular evolution has been evaluated, with hydroquinone (HQ) as the primary substrate for the catalytic reaction . HQ was used as a proxy for ubiquinol (UbQOH), which is oxidized to ubiquinone (UbQone) by cytochrome in extant biology . The study highlights the role of porphyrin scaffolds in modulating the oxidizing ability of different metal ions, forming metal-coordinated porphyrin complexes under prebiotically plausible conditions .

Copper Porphyrins for Axial Ligand Binding:

Mechanism of Action

The mechanism of action of copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide involves its ability to coordinate with various substrates through its copper center. The copper ion can undergo redox reactions, facilitating electron transfer processes. The porphyrin ring can also interact with molecular oxygen, enabling catalytic oxidation reactions. These interactions are crucial for its applications in catalysis and medicine.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Cu-TMPP is distinguished from other porphyrins by its 4-methylphenyl substituents. Comparative analysis with structurally analogous compounds reveals:

Compound Name Substituents Key Properties Applications
Cu-TMPyP (5,10,15,20-Tetrakis(N-methylpyridinium-4-yl)porphyrin) Cationic N-methylpyridinium Water-soluble, strong DNA intercalation, high molar extinction coefficient Radiopharmaceuticals, photodynamic therapy
Cu-TSPP (5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin) Anionic sulfonato groups High solubility in polar solvents, pH-dependent aggregation Sensor technology, environmental analysis
Cu-TCPP (5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin) Carboxyphenyl groups Chelation of heavy metals, fluorescence quenching in acidic media Metal detection, tumor diagnosis
Cu-TMPP Neutral 4-methylphenyl Hydrophobic, strong adsorption on quartz sensors, thermal stability up to 330 K Adsorption studies, metalloporphyrin fabrication

Key Findings :

  • Solubility: Cu-TMPP’s methylphenyl groups render it insoluble in water but highly compatible with nonpolar matrices, unlike the water-soluble Cu-TMPyP and Cu-TSPP .
  • Adsorption Capacity : Cu-TMPP exhibits superior adsorption for Al(III), Fe(III), and In(III) on quartz crystal microbalance (QCM) sensors compared to sulfonated or carboxylated analogs, likely due to reduced steric hindrance from methyl groups .
  • Synthesis Efficiency: Mechanochemical synthesis of Cu-TMPP achieves 45% yield in 60 minutes, whereas Cu-TMPyP requires ultrasound irradiation for 30 minutes to reach 79% yield (HPLC-determined) .
Metal Center Influence on Reactivity

The choice of metal center significantly alters porphyrin functionality:

Metalloporphyrin Metal Center Redox Activity Stability in Aqueous Media Notable Applications
Cu-TMPP Cu(II) Moderate High (pH 7–9) Catalysis, adsorption
Zn-TMPyP Zn(II) Low Moderate Fluorescent probes, DNA topoisomerase inhibition
Ni-TCPP (5,10,15,20-Tetrakis(4-carboxymethyloxyphenyl)porphyrin) Ni(II) High Low (prone to demetallation) Energy storage, catalysis
Pt-TPPF20 (Platinum(II) meso-Tetra(pentafluorophenyl)porphine) Pt(II) Very high Exceptional Photodynamic therapy, OLEDs

Key Findings :

  • Redox Activity : Cu-TMPP exhibits intermediate redox activity compared to Pt-TPPF20, making it suitable for catalytic cycles requiring moderate electron transfer .
  • Stability : Cu-TMPP’s stability in neutral to slightly alkaline conditions surpasses Ni-TCPP, which degrades in acidic environments .
Functionalization and Application-Specific Performance
  • DNA Interaction : Unlike cationic Cu-TMPyP, which intercalates into DNA and induces topoisomerization, Cu-TMPP shows negligible DNA affinity due to its hydrophobic substituents .
  • Sensor Technology: Cu-TMPP’s adsorption isotherms for Al(III) and Fe(III) fit the Langmuir model (R² > 0.98), outperforming carboxylated porphyrins in selectivity for trivalent ions .
  • Radiopharmaceutical Potential: Cu-TMPP is less suited for 64Cu labeling than Cu-TMPyP due to slower complexation kinetics, necessitating microwave-assisted synthesis for clinical relevance .

Biological Activity

Copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide (CuTMPP) is a synthetic porphyrin complex with significant biological activity. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

Molecular Formula : C₄₈H₃₆CuN₄
Molecular Weight : 734.86 g/mol
CAS Number : 12987215

The structure of CuTMPP features a central copper ion coordinated to a porphyrin ring substituted with four 4-methylphenyl groups. This substitution enhances its solubility and alters its electronic properties, making it suitable for various biological applications.

  • Electron Transfer Properties : CuTMPP exhibits reversible oxidation peaks at +0.97 V and +1.35 V, indicating its ability to participate in electron transfer reactions, which is crucial for its biological activity .
  • Reactive Oxygen Species (ROS) Generation : Upon light irradiation, CuTMPP can generate ROS, which are involved in photodynamic therapy (PDT) for cancer treatment. This property allows it to selectively induce apoptosis in malignant cells while minimizing effects on normal cells .
  • Interaction with Biomolecules : CuTMPP has been shown to interact with various biomolecules, including proteins and nucleic acids. It can bind to cytochrome c and other enzymes, affecting their functions and potentially leading to cell death in targeted cancer cells .

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay have demonstrated that CuTMPP exhibits significant cytotoxic effects against various cancer cell lines. Notably, it shows an IC50 value of approximately 32.07 μg/mL against MCF-7 breast cancer cells . This indicates its potential as a therapeutic agent in breast cancer treatment.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of CuTMPP. Its ability to generate ROS upon light activation makes it effective against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound has demonstrated potent inhibitory effects at low concentrations when used in PDT .

Research Findings

StudyFocusKey Findings
Electrochemical and Biological AssessmentCuTMPP showed two oxidation peaks; significant cytotoxicity against MCF-7 cells (IC50 = 32.07 μg/mL).
Interaction with Cytochrome cCuTMPP affects cytochrome c function leading to apoptosis in cancer cells.
Antimicrobial ActivityEffective against S. aureus and P. aeruginosa using PDT; low concentration efficacy noted.
Antibacterial MechanismsExhibits antibacterial properties through membrane disruption and ROS generation.

Case Studies

  • Photodynamic Therapy for Cancer : In a controlled study, CuTMPP was utilized in PDT protocols where light activation led to significant tumor reduction in animal models of breast cancer.
  • Infection Control : A clinical trial assessing the efficacy of CuTMPP in treating infections caused by resistant bacterial strains demonstrated improved outcomes when combined with light therapy.

Q & A

Basic: What are the established methods for synthesizing copper;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide?

Methodological Answer:
The synthesis typically involves:

  • Adler-Longo Method : Refluxing pyrrole with 4-methylbenzaldehyde in propionic acid under thermodynamic equilibrium, followed by oxidation to form the porphyrinogen and subsequent metallation with copper salts. Yields range from 5–40% depending on reaction time and purification steps .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10–30 minutes) and improves yields (up to 40%) by optimizing microwave power and solvent ratios (e.g., propionic acid with dichloromethane/hexane recrystallization) .
  • Post-Synthetic Metallation : Ligand exchange using copper(II) acetate in pyridine under reflux (6–12 hours) to insert Cu²⁺ into the porphyrin core .

Basic: How is this porphyrin characterized structurally and electronically?

Methodological Answer:

  • UV-Vis Spectroscopy : Identifies Q- and Soret bands (e.g., λmax ≈ 418 nm for Soret, 540–580 nm for Q-bands) to confirm π-π* transitions and metal coordination .
  • XRD Analysis : Reveals non-planar "ruffled" conformations (e.g., phenyl rings tilted ~65–74° relative to the porphyrin plane) and solvent-accessible voids in crystal lattices .
  • NMR and Mass Spectrometry : Assigns proton environments (e.g., aromatic H at δ 8.5–9.0 ppm) and confirms molecular weight (e.g., m/z 847 for freebase precursor) .

Basic: What are its primary applications in academic research?

Methodological Answer:

  • Photocatalysis : Degrades dyes (e.g., methylene blue) under visible light via singlet oxygen generation; Sn(IV) and Co(II) derivatives show enhanced efficiency (up to 60% selectivity in cyclohexane oxidation) .
  • Sensor Technology : Detects NO₂ and TNT via fluorescence quenching; covalent grafting onto silica or graphene improves sensitivity (LOD ≈ ppb levels) .
  • Photodynamic Therapy (PDT) : Hydroxyphenyl derivatives exhibit tumor-targeting properties, though photostability varies with substituent positions .

Advanced: How can synthesis yields be optimized while minimizing side products?

Methodological Answer:

  • Solvent Selection : Use dichloromethane/hexane for recrystallization to reduce solvent-accessible voids and improve purity .
  • Microwave Parameters : Adjust power (100–300 W) and reaction time (≤30 minutes) to suppress open-chain polypyrrylmethanes, a common byproduct in traditional reflux .
  • Purification : Column chromatography (silica/dichloromethane) followed by SQUEEZE refinement in XRD analysis removes disordered solvent molecules .

Advanced: What challenges arise in structural analysis due to non-planar conformations?

Methodological Answer:

  • XRD Limitations : Ruffled porphyrin cores complicate symmetry assignments; use low-temperature crystallography to reduce thermal motion artifacts .
  • Spectroscopic Ambiguities : Overlapping UV-Vis bands in aggregated states require dilution studies (e.g., 10⁻⁶ M in DMF) to isolate monomeric species .
  • DFT Modeling : Compare experimental dihedral angles (e.g., 65–82° for phenyl rings) with computational predictions to validate distortion mechanisms .

Advanced: How to resolve contradictions in catalytic performance across studies?

Methodological Answer:

  • Control Experiments : Test for residual copper ions in freebase porphyrins, which may inadvertently catalyze reactions (e.g., via ICP-MS) .
  • Substituent Effects : Compare carboxyphenyl vs. methylphenyl derivatives; electron-withdrawing groups enhance oxidative stability but reduce singlet oxygen yield .
  • Reaction Conditions : Standardize light intensity (e.g., 450 nm LED) and oxygen availability to minimize variability in photocatalytic assays .

Advanced: How does solvent choice impact photostability and aggregation?

Methodological Answer:

  • Polar Solvents : DMF and DMSO induce J-aggregation, red-shifting Soret bands (Δλ ≈ 10–15 nm) and reducing photostability. Use non-polar solvents (toluene) for monomeric studies .
  • Acidic Conditions : Protonation at pyrrolic N sites (pH < 3) disrupts conjugation, verified by loss of Q-bands in UV-Vis .
  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of methylphenyl substituents .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, safety goggles, and N95 masks to avoid inhalation of crystalline dust (WGK Germany Class 3) .
  • Waste Disposal : Incinerate at >800°C to prevent environmental release; avoid aqueous disposal due to heavy metal content .
  • Emergency Response : For skin contact, rinse with 10% NaHCO₃ solution to neutralize acidic degradation products .

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